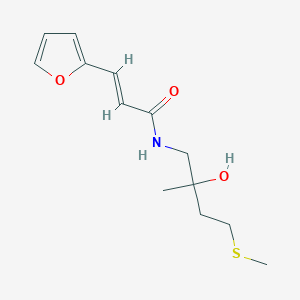
(E)-3-(furan-2-yl)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(furan-2-yl)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acrylamide is an organic compound characterized by its furan ring, acrylamide moiety, and a unique side chain containing a hydroxyl group and a methylthio group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with furan-2-carbaldehyde and (E)-3-(bromomethyl)acrylic acid.
Step 1: The furan-2-carbaldehyde undergoes a condensation reaction with (E)-3-(bromomethyl)acrylic acid in the presence of a base such as potassium carbonate to form (E)-3-(furan-2-yl)acrylic acid.
Step 2: The (E)-3-(furan-2-yl)acrylic acid is then converted to its corresponding acid chloride using thionyl chloride.
Step 3: The acid chloride reacts with 2-hydroxy-2-methyl-4-(methylthio)butylamine in the presence of a base like triethylamine to yield (E)-3-(furan-2-yl)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acrylamide.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of furan-2,3-dione derivatives.
Reduction: The acrylamide moiety can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group in the side chain can participate in substitution reactions, where it can be replaced by other functional groups using reagents like tosyl chloride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Tosyl chloride, thionyl chloride.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (E)-3-(furan-2-yl)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acrylamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential bioactivity. The presence of the furan ring and acrylamide moiety suggests that it may interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could act as an inhibitor of certain enzymes or receptors, making it a potential lead compound for the development of new pharmaceuticals.
Industry
In industry, this compound can be used in the synthesis of polymers and other materials with specific properties. Its unique functional groups allow for the creation of materials with enhanced mechanical, thermal, or chemical properties.
Mecanismo De Acción
The mechanism of action of (E)-3-(furan-2-yl)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acrylamide involves its interaction with specific molecular targets. The furan ring and acrylamide moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydroxyl and methylthio groups in the side chain may also contribute to its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
(E)-3-(furan-2-yl)acrylamide: Lacks the hydroxyl and methylthio side chain, making it less versatile in terms of chemical reactivity.
(E)-3-(furan-2-yl)-N-(2-hydroxyethyl)acrylamide: Contains a simpler side chain, which may result in different biological activity and chemical properties.
(E)-3-(furan-2-yl)-N-(2-methylthioethyl)acrylamide: Similar side chain but lacks the hydroxyl group, affecting its solubility and reactivity.
Uniqueness
(E)-3-(furan-2-yl)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)acrylamide is unique due to its combination of functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various applications in scientific research and industry.
Propiedades
IUPAC Name |
(E)-3-(furan-2-yl)-N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S/c1-13(16,7-9-18-2)10-14-12(15)6-5-11-4-3-8-17-11/h3-6,8,16H,7,9-10H2,1-2H3,(H,14,15)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWTIDJQAXCBNGL-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)(CNC(=O)C=CC1=CC=CO1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CCSC)(CNC(=O)/C=C/C1=CC=CO1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[1-(propan-2-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2748048.png)
![(2R)-2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propan-1-amine](/img/structure/B2748051.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2748053.png)
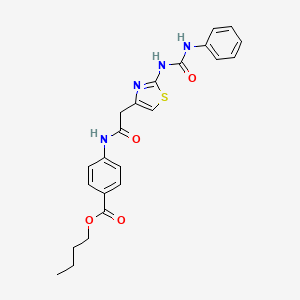
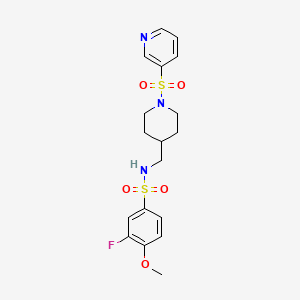
![propan-2-yl 2-(butylsulfanyl)-7-methyl-4-oxo-5-(thiophen-2-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2748058.png)
![Lithium 3-methyl-3H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B2748059.png)
![N-[(1,3-dioxoinden-2-ylidene)amino]-2-(4-fluorophenoxy)acetamide](/img/structure/B2748060.png)
![methyl 4-(2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzoate](/img/structure/B2748062.png)
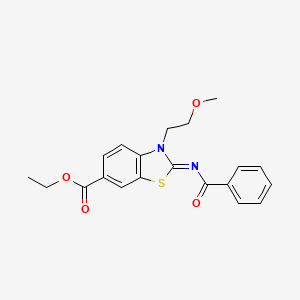
![N'-(4-methylbenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide](/img/structure/B2748066.png)
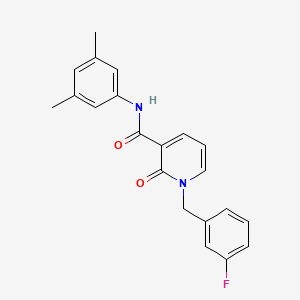
![1-{4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B2748070.png)
